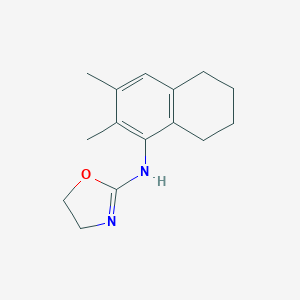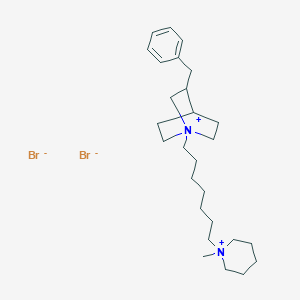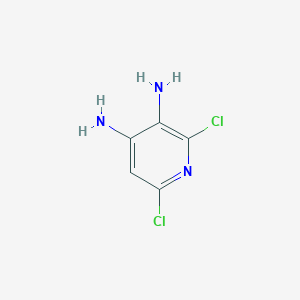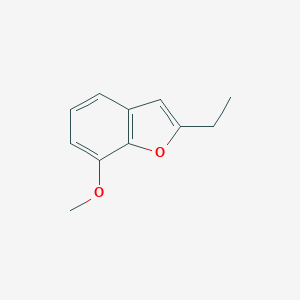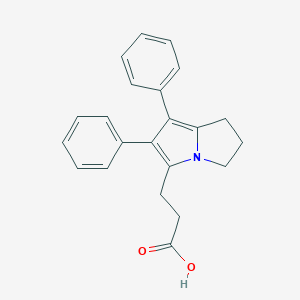
Hapalindole E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hapalindole E is a natural product isolated from marine cyanobacteria. It belongs to the indole alkaloid family, which has shown potential in various pharmacological and medicinal applications. This compound has been the subject of extensive research in recent years, owing to its unique chemical structure and biological activity.
作用机制
The mechanism of action of hapalindole E is not fully understood. However, several studies have suggested that it exerts its biological activity by targeting specific cellular pathways. For instance, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, this compound has been found to inhibit bacterial growth by disrupting the bacterial membrane.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK pathway. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, thereby reducing inflammation.
实验室实验的优点和局限性
One of the main advantages of hapalindole E is its potent biological activity, which makes it a valuable tool in pharmacological research. However, its complex chemical structure and low yield in natural sources make it difficult to obtain in large quantities. Additionally, this compound is sensitive to light and heat, which can affect its stability and biological activity.
未来方向
Several future directions have been proposed for the study of hapalindole E. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to explore its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to the production of this compound in larger quantities.
合成方法
Hapalindole E is a complex molecule that is difficult to synthesize in the laboratory. However, several methods have been developed to produce this compound, including total synthesis and semi-synthesis. The total synthesis involves the construction of the entire molecule from simple starting materials, while the semi-synthesis involves the modification of a natural precursor to produce this compound.
科学研究应用
Hapalindole E has been studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Several studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines. It has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, this compound exhibits antimicrobial activity against several bacterial strains, making it a promising candidate for the development of new antibiotics.
属性
| 101968-73-4 | |
分子式 |
C21H23ClN2 |
分子量 |
338.9 g/mol |
IUPAC 名称 |
3-[(1S,2R,3R,4R,6S)-4-chloro-3-ethenyl-2-isocyano-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole |
InChI |
InChI=1S/C21H23ClN2/c1-6-21(4)18(22)11-15(13(2)3)19(20(21)23-5)16-12-24-17-10-8-7-9-14(16)17/h6-10,12,15,18-20,24H,1-2,11H2,3-4H3/t15-,18-,19+,20-,21+/m1/s1 |
InChI 键 |
IJEJDCXOVNHHAX-GRARQNNCSA-N |
手性 SMILES |
CC(=C)[C@H]1C[C@H]([C@]([C@@H]([C@@H]1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C)Cl |
SMILES |
CC(=C)C1CC(C(C(C1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C)Cl |
规范 SMILES |
CC(=C)C1CC(C(C(C1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B9429.png)
![5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride](/img/structure/B9431.png)
